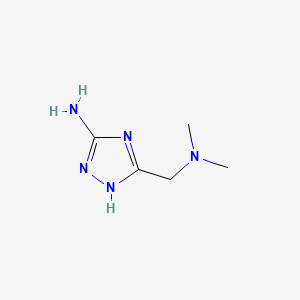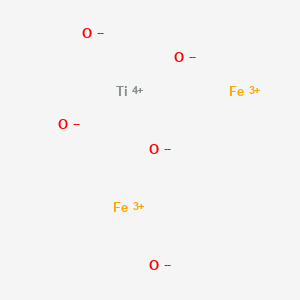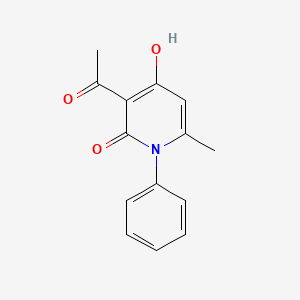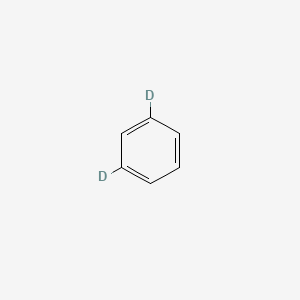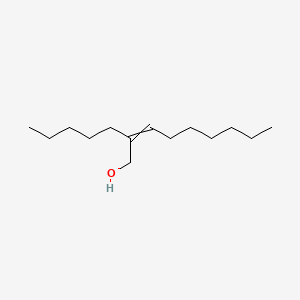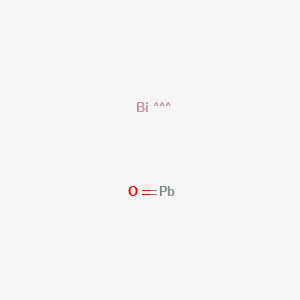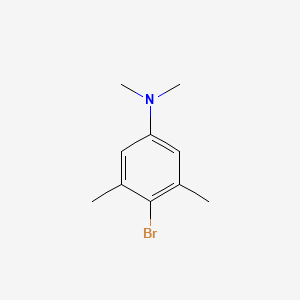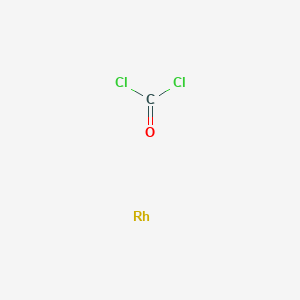
羰基氯化铑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh₂Cl₂(CO)₄. It is a red-brown volatile solid that is soluble in nonpolar organic solvents. This compound is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
科学研究应用
Rhodium carbonyl chloride is widely used in scientific research due to its catalytic properties. It is employed in:
Homogeneous Catalysis: It serves as a precursor to other rhodium carbonyl complexes used in various catalytic processes.
Organic Synthesis: It is used in the synthesis of specialized pyridine derivatives, demonstrating potential for creating complex molecular architectures useful in drug discovery and material science.
Industrial Applications: It is used in the recovery of rhodium from spent catalysts, which is significant due to the scarcity and high market price of rhodium.
作用机制
Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4
. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action
Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .
Mode of Action
The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts
RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B
. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways
Rhodium carbonyl chloride is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .
Result of Action
The result of rhodium carbonyl chloride’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.
Action Environment
The action of rhodium carbonyl chloride is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .
准备方法
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide. The reaction follows this idealized redox equation: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{CO} \rightarrow \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{COCl}_2 + 6 \text{H}_2\text{O} ] This method was first developed by Walter Hieber .
化学反应分析
Rhodium carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with triphenylphosphine to form bis(triphenylphosphine)rhodium carbonyl chloride[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 4 \text{PPh}_3 \rightarrow 2 \text{trans-RhCl(CO)(PPh}_3)_2 + 2 \text{CO} ]
Formation of Dichloride Anion: With chloride salts, it forms the dichloride anion[ \text{Rh}_2\text{Cl}_2(\text{CO})_4 + 2 \text{Cl}^- \rightarrow 2 \text{cis-[RhCl}_2(\text{CO})_2]^- ]
Reaction with Acetylacetone: It reacts to give dicarbonyl(acetylacetonato)rhodium(I).
相似化合物的比较
Rhodium carbonyl chloride can be compared with other rhodium complexes such as:
Wilkinson’s Catalyst (Chloridotris(triphenylphosphine)rhodium(I)): This compound is widely used as a catalyst for hydrogenation of alkenes.
Rhodium(III) Acetate: Used in various catalytic processes, but differs in its coordination chemistry and reactivity.
Rhodium carbonyl chloride is unique due to its ability to form a variety of complexes with different ligands, making it versatile in both research and industrial applications.
属性
CAS 编号 |
14523-22-9 |
|---|---|
分子式 |
C4Cl2O4Rh2-2 |
分子量 |
388.75 g/mol |
IUPAC 名称 |
carbon monoxide;rhodium;dichloride |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |
InChI 键 |
MCZSLXCABFHUSS-UHFFFAOYSA-L |
SMILES |
C(=O)(Cl)Cl.[Rh] |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


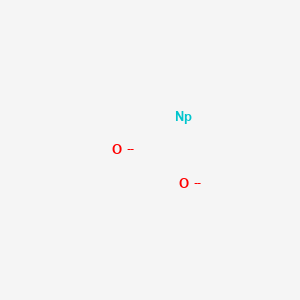
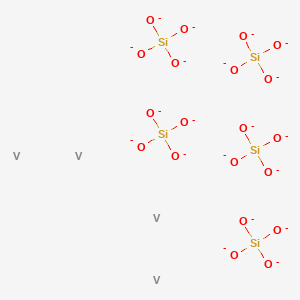
![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
